molecular formula C12H10O4 B3095141 3-(Furan-2-YL)-5-methoxybenzoic acid CAS No. 1261914-01-5

3-(Furan-2-YL)-5-methoxybenzoic acid

Cat. No.: B3095141
CAS No.: 1261914-01-5
M. Wt: 218.20 g/mol
InChI Key: KCJCINSCMOVOGN-UHFFFAOYSA-N
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Description

3-(Furan-2-YL)-5-methoxybenzoic acid is an organic compound that features a furan ring attached to a benzoic acid moiety with a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-YL)-5-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, typically forming furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

3-(Furan-2-YL)-5-methoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    3-(Furan-2-YL)benzoic acid: Lacks the methoxy group, which may reduce its binding affinity in biological systems.

    5-Methoxy-2-furoic acid: Contains a furan ring and a methoxy group but lacks the benzoic acid moiety, affecting its chemical reactivity and applications.

    2-Furylboronic acid: A precursor in the synthesis of 3-(Furan-2-YL)-5-methoxybenzoic acid, used in various coupling reactions.

Uniqueness: this compound is unique due to the presence of both a furan ring and a methoxy-substituted benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(furan-2-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-10-6-8(11-3-2-4-16-11)5-9(7-10)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCINSCMOVOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688518
Record name 3-(Furan-2-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-01-5
Record name 3-(Furan-2-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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